1-Bromo-2-methanesulfonyl-2-methylpropane

Description

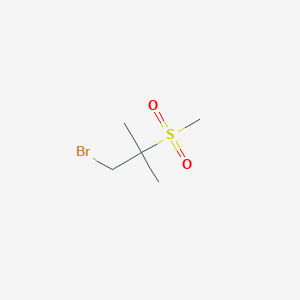

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methyl-2-methylsulfonylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPVXRNGFCPTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation and Reactivity Pathways of 1 Bromo 2 Methanesulfonyl 2 Methylpropane and Analogous Structures

Nucleophilic Substitution Reactions in Brominated Alkyl Systems

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. ncert.nic.in The carbon-bromine bond in brominated alkyl systems is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. pressbooks.pub

Nucleophilic substitution reactions at a primary carbon center, such as in 1-bromo-2-methylpropane, can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). libretexts.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. echemi.com This process leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com Steric hindrance around the reaction center is a critical factor; less hindered substrates, like primary halides, generally favor the SN2 pathway. libretexts.orgmsu.edu For example, methyl bromide reacts significantly faster than primary alkyl bromides in SN2 reactions. msu.edu

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a mixture of stereoisomers (racemization). masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. masterorganicchemistry.com This mechanism is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. ncert.nic.inmasterorganicchemistry.com

For primary bromides like 1-bromo-2-methylpropane, the SN2 mechanism is generally favored due to the relative instability of the primary carbocation that would be formed in an SN1 pathway. libretexts.orglibretexts.org However, factors such as the use of a weak nucleophile and a polar protic solvent can promote the SN1 mechanism. libretexts.org

| Reaction Parameter | SN2 Mechanism | SN1 Mechanism |

| Alkyl Halide Structure | Methyl > Primary > Secondary >>> Tertiary | Tertiary > Secondary >>> Primary > Methyl |

| Nucleophile | High concentration of a strong nucleophile | Poor nucleophile (often the solvent) |

| Mechanism | 1-step | 2-step |

| Rate-Limiting Step | Bimolecular transition state | Carbocation formation |

| Rate Law | rate = k[R-X][Nu] | rate = k[R-X] |

| Stereochemistry | Inversion of configuration | Mixed configuration |

| Solvent | Polar aprotic | Polar protic |

A comparison of SN1 and SN2 reaction parameters.

The presence of a proximal sulfonyl group (–SO2–), as in 1-bromo-2-methanesulfonyl-2-methylpropane, can significantly influence the reactivity and mechanism of nucleophilic substitution reactions. The sulfonyl group is a strong electron-withdrawing group, which can affect the stability of charged intermediates and transition states.

This electron-withdrawing nature can destabilize a developing positive charge on the adjacent carbon, thereby disfavoring an SN1 mechanism that proceeds through a carbocation intermediate. Conversely, the inductive effect of the sulfonyl group can make the electrophilic carbon more susceptible to nucleophilic attack, potentially accelerating an SN2 reaction.

Studies on related systems, such as arenesulfonyl chlorides, have shown that nucleophilic substitution at the sulfur center can proceed via an SN2-like mechanism. nih.govmdpi.com While this is substitution at sulfur rather than carbon, it highlights the electronic influence of the sulfonyl group.

Radical-Mediated Transformations

In addition to nucleophilic substitution, brominated alkyl sulfones can undergo transformations involving radical intermediates. These reactions offer alternative pathways for forming new chemical bonds.

Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates, through processes like photolysis, thermolysis, or redox reactions. researchgate.net The stability of a radical is influenced by adjacent functional groups. The stability of alkyl radicals follows the order: tertiary > secondary > primary. youtube.com

The presence of a sulfonyl group can stabilize an adjacent radical through delocalization of the unpaired electron onto the sulfonyl oxygen atoms. This stabilization makes the formation of α-sulfonyl radicals more favorable. Once generated, these sulfonyl-stabilized radicals can participate in a variety of reactions, including addition to alkenes and alkynes, and hydrogen atom abstraction.

The generation of sulfonyl radicals can be facilitated by photochemical methods, often involving the use of a photocatalyst that absorbs light and initiates a single-electron transfer process. researchgate.net Visible-light-mediated processes have become increasingly popular for generating sulfonyl radicals under mild conditions. globethesis.com For instance, alkyl-alkyl sulfones can be synthesized through a photoinduced C(sp3)–H sulfonylation of unactivated hydrocarbons. rsc.org

Transition metals can also catalyze the formation and reaction of radicals derived from sulfonyl compounds. rsc.org These methods often involve the cleavage of a carbon-sulfur bond, leading to desulfonylative functionalization. researchgate.net For example, silver-catalyzed decarboxylative allylation and radical desulfonylative functionalization of alkyl allyl sulfones have been reported. rsc.org

Rearrangement and Elimination Reactions in Brominated Alkyl Sulfones

In addition to substitution and radical reactions, brominated alkyl sulfones can also undergo rearrangement and elimination reactions, often in competition with each other.

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. masterorganicchemistry.com The two main mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction, and is therefore favored by factors that stabilize carbocations. libretexts.org The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. libretexts.org Strong, sterically hindered bases tend to favor elimination over substitution. libretexts.org For a primary bromide like 1-bromo-2-methylpropane, elimination can compete with SN2 substitution, especially with a strong base. brainly.com

Rearrangement reactions can occur when a carbocation intermediate is formed, such as in an SN1 or E1 reaction. masterorganicchemistry.com If a more stable carbocation can be formed by the migration of a neighboring alkyl or hydride group, this rearrangement is often observed. For example, a secondary carbocation may rearrange to a more stable tertiary carbocation. youtube.com Given that this compound is a primary bromide, rearrangement would only be a significant pathway if conditions strongly favor an SN1/E1 mechanism, which is generally not the case for primary halides.

Pathways Leading to Vinyl Sulfones

The formation of vinyl sulfones from this compound and analogous β-halosulfones typically proceeds through a base-induced elimination reaction. The most probable pathway is the bimolecular elimination (E2) mechanism. This concerted reaction involves the abstraction of a proton by a base from the carbon adjacent to the sulfonyl group (the α-carbon), and the simultaneous departure of the bromide ion from the neighboring carbon (the β-carbon).

The key steps of the E2 mechanism for a generic β-bromosulfone are:

A base abstracts a proton from the carbon alpha to the sulfonyl group. The acidity of this proton is enhanced by the electron-withdrawing nature of the sulfonyl group.

Concurrently, the electron pair from the C-H bond shifts to form a pi bond between the α and β carbons.

Simultaneously, the C-Br bond breaks, and the bromide ion departs.

For this reaction to occur efficiently, a specific stereochemical arrangement is often required, where the abstracted proton and the leaving group are in an anti-periplanar conformation. This alignment allows for optimal orbital overlap in the transition state.

The table below illustrates the general influence of base strength on the outcome of elimination reactions in β-halosulfones.

| Base Strength | Base Example | Predominant Reaction Pathway | Product |

| Strong, non-hindered | Sodium ethoxide (NaOEt) | E2 Elimination | More substituted (Zaitsev) vinyl sulfone |

| Strong, hindered | Potassium tert-butoxide (t-BuOK) | E2 Elimination | Less substituted (Hofmann) vinyl sulfone |

| Weak | Water (H₂O), Ethanol (EtOH) | Slow E1 or no reaction | Minor elimination products, possible substitution |

Skeletal Rearrangements Induced by Bromine or Sulfonyl Groups

While β-elimination is a primary reaction pathway for β-halosulfones, the presence of both a bromine atom and a sulfonyl group can potentially lead to skeletal rearrangements under certain conditions, although such rearrangements are not commonly reported for this specific class of compounds.

One possibility is neighboring group participation by the sulfonyl group. wikipedia.orglibretexts.org If a carbocation were to form at the β-carbon (for instance, under solvolytic conditions), the oxygen atoms of the sulfonyl group could potentially act as internal nucleophiles, leading to the formation of a cyclic intermediate. Subsequent attack by a nucleophile could result in a rearranged product. However, the formation of a primary carbocation in the case of this compound is highly unfavorable.

It is instructive to consider rearrangements in analogous structures. For instance, α-halosulfones undergo the Ramberg-Bäcklund rearrangement, where deprotonation at the α-carbon leads to an episulfone intermediate, which then extrudes sulfur dioxide to form an alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.comorganicreactions.org This reaction, however, requires the halogen and the sulfonyl group to be on the same carbon, which is not the case for this compound.

Another well-known rearrangement is the Favorskii rearrangement, which occurs in α-halo ketones. While not directly applicable, it demonstrates the propensity of molecules containing a halogen and an electron-withdrawing group to undergo skeletal rearrangements.

In the absence of specific literature detailing skeletal rearrangements for this compound, any discussion of such pathways remains speculative and based on mechanistic principles observed in related systems.

Comparative Mechanistic Studies with Alpha-Bromosulfones and Other Halogenated Sulfones

The reactivity of this compound, a β-bromosulfone, can be better understood by comparing it with its constitutional isomer, an α-bromosulfone. The key distinction lies in the location of the bromine atom relative to the electron-withdrawing sulfonyl group, which profoundly influences the acidity of adjacent protons and the available reaction pathways.

In an α-bromosulfone , the bromine atom and the sulfonyl group are attached to the same carbon. The protons on this carbon are highly acidic due to the inductive effect of both the sulfonyl group and the bromine. This acidity facilitates the formation of an α-sulfonyl carbanion upon treatment with a base, which is the initial step in the Ramberg-Bäcklund rearrangement. wikipedia.orgorganic-chemistry.orgnumberanalytics.comorganicreactions.org

In contrast, for This compound (a β-bromosulfone) , the bromine is on the carbon adjacent to the one bearing the sulfonyl group. The protons alpha to the sulfonyl group are still acidic, but their removal leads to an E2 elimination pathway rather than a rearrangement, as the leaving group is on the adjacent carbon.

The following table provides a comparative overview of the reactivity of α- and β-bromosulfones.

| Feature | α-Bromosulfone | β-Bromosulfone (this compound) |

| Position of Halogen | Same carbon as the sulfonyl group | Adjacent carbon to the sulfonyl group |

| Acidity of α-protons | High acidity of protons on the halogen-bearing carbon | Acidity of protons on the carbon adjacent to the sulfonyl group |

| Primary Reaction with Base | Deprotonation at the α-carbon to form a carbanion | Deprotonation at the α-carbon to initiate elimination |

| Major Reaction Pathway | Ramberg-Bäcklund Rearrangement | E2 Elimination |

| Typical Product | Alkene (often with skeletal rearrangement) | Vinyl Sulfone |

| Key Intermediate | Episulfone | Concerted E2 transition state |

Studies on the α-halogenation of sulfones have shown that the presence of one halogen can enhance the rate of further halogenation at the same carbon. nih.gov Furthermore, the stability of the α-anion plays a crucial role in the subsequent reactions of α-bromosulfones. nih.gov For β-bromosulfones, the focus is typically on the stereoelectronic requirements of the E2 elimination, such as the need for an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.comlibretexts.org

Strategic Applications of Brominated Alkyl Sulfones in Complex Chemical Synthesis

As Versatile Synthetic Intermediates and Building Blocks

Brominated alkyl sulfones are recognized as valuable synthetic intermediates due to the dual functionality they possess. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation and subsequent reactions with electrophiles. Simultaneously, the bromine atom serves as a good leaving group in nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions.

This duality allows for a stepwise and controlled introduction of different functionalities. For instance, the α-carbon can first be alkylated or functionalized, followed by a reaction at the carbon bearing the bromine. This versatility makes brominated alkyl sulfones, including "1-Bromo-2-methanesulfonyl-2-methylpropane," attractive building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govthieme-connect.com Sulfones, in general, are considered "chemical chameleons" due to their ability to participate in a wide array of transformations. nih.gov

The stability of the sulfone group under various reaction conditions further enhances its utility, allowing it to be carried through multi-step syntheses before potential modification or removal. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1344058-47-4 | bldpharm.com |

| Molecular Formula | C5H11BrO2S | N/A |

| Molecular Weight | 215.11 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

Note: Specific experimental data for this compound is limited in publicly available literature. The table will be updated as more information becomes available.

Carbon-Carbon Bond Forming Reactions Enabled by Brominated Alkyl Sulfones

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Brominated alkyl sulfones provide multiple avenues for achieving this critical transformation.

The sulfonyl group in brominated alkyl sulfones significantly increases the acidity of the protons on the α-carbon, making them susceptible to deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

These reactions include additions to carbonyl compounds (aldehydes and ketones), conjugate additions to α,β-unsaturated systems, and alkylation reactions with other alkyl halides. researchgate.net The versatility of this approach allows for the construction of a wide range of more complex molecular frameworks. For example, γ-keto sulfones can be synthesized through the nucleophilic substitution of γ-keto sulfinate intermediates with alkyl halides. uq.edu.auresearchgate.net

Table 2: Examples of Nucleophilic Reactions with Sulfones

| Reactant 1 | Reactant 2 | Product Type | General Transformation |

|---|---|---|---|

| α-Sulfonyl Carbanion | Aldehyde/Ketone | β-Hydroxy Sulfone | C-C bond formation via addition to carbonyl |

| α-Sulfonyl Carbanion | α,β-Unsaturated Ketone | Michael Adduct | Conjugate addition |

The carbon-bromine bond in brominated alkyl sulfones is amenable to participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While specific examples involving "this compound" are not prevalent in the literature, the broader class of bromoallyl sulfones has been shown to be effective substrates in palladium-catalyzed Heck reactions. rsc.orgrsc.org The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.comorganic-chemistry.org In the context of bromoallyl sulfones, intramolecular Heck reactions have been utilized for the regioselective synthesis of various sulfonylated heterocycles, such as indoles and benzofurans. rsc.orgrsc.org

Furthermore, alkyl sulfones, in general, have been demonstrated to be effective partners in nickel-catalyzed reductive cross-electrophile coupling reactions with aryl bromides, showcasing their potential in forming C(sp3)-aryl bonds. chemrxiv.org

Contribution to Heterocyclic and Macrocyclic Chemistry

Heterocyclic and macrocyclic structures are ubiquitous in natural products and pharmaceuticals. Brominated alkyl sulfones serve as valuable precursors for the synthesis of these complex ring systems. nih.govnih.gov

The introduction of a sulfonylmethyl group into a heterocyclic core can significantly modulate the biological activity of the parent molecule. Brominated alkyl sulfones can be employed in the synthesis of such sulfonylmethylated heterocycles through various synthetic strategies. researchgate.net For instance, the nucleophilic nature of the α-sulfonyl carbanion can be exploited for the alkylation of heterocyclic systems or for the construction of the heterocyclic ring itself.

An efficient, transition-metal-free synthesis of functionalized sulfonylated five-membered heterocyclic compounds has been developed via an SNAr reaction using sodium sulfinates as the sulfonylation reagents. nih.gov

The sulfone moiety is a key structural feature in numerous biologically active compounds and functional materials. nih.govnih.govbenthamscience.com Brominated alkyl sulfones provide a modular approach to the synthesis of diverse sulfur-containing scaffolds. The ability to perform chemistry at both the α-carbon and the bromine-bearing carbon allows for the introduction of various functional groups and the construction of complex molecular architectures.

Cyclic sulfones, which can be synthesized from acyclic precursors, are particularly useful synthons. iomcworld.com They can serve as masked dienes in Diels-Alder reactions or undergo Ramberg-Bäcklund reactions to form cyclic olefins. iomcworld.com The development of enantiospecific cross-coupling reactions of cyclic alkyl sulfones has further expanded their utility in asymmetric synthesis. bohrium.com

Integration into Total Synthesis Endeavors for Biologically Relevant Molecules

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of published total synthesis campaigns that specifically utilize this compound as a key building block or reagent. While the broader class of brominated alkyl sulfones plays a significant role in modern organic synthesis, the application of this particular compound in the construction of complex, biologically relevant molecules has not been documented in peer-reviewed research.

The unique structure of this compound, featuring a neopentyl framework with a primary bromide and a tertiary sulfonyl group, suggests potential applications in specialized synthetic strategies. Theoretically, it could serve as a sterically hindered electrophile or as a precursor to a stabilized carbanion for carbon-carbon bond formation. However, without concrete examples from total synthesis literature, any discussion of its strategic application remains speculative.

The lack of documented use could be attributed to several factors, including potential challenges in its own synthesis, limited stability, or the availability of more efficient or reactive alternatives that achieve similar synthetic transformations. Researchers in the field of total synthesis often select reagents that are not only effective for a desired transformation but are also well-characterized and reliable under a variety of reaction conditions.

Consequently, a detailed discussion with research findings and data tables on the integration of this compound into the total synthesis of biologically active molecules cannot be provided at this time. Further research and publication in this specific area would be required to populate such a section with the requisite scientifically accurate and detailed information.

Advanced Computational Chemistry and Theoretical Insights into Brominated Alkyl Sulfones

Quantum Chemical Characterization of Electronic Structures and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the electronic landscape of 1-Bromo-2-methanesulfonyl-2-methylpropane. These calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

The methanesulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. This has a profound effect on the electronic structure of the molecule. The electron density is polarized away from the alkyl backbone and towards the sulfonyl group. This inductive effect influences the carbon-bromine (C-Br) bond, making the carbon atom more electrophilic and affecting the bond's strength and reactivity.

Note: These are hypothetical values for illustrative purposes, typical of what would be obtained from a DFT calculation.

Computational Mechanistic Studies on Reactivity and Selectivity

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the energetics of reaction pathways and the structures of transient species like transition states.

The presence of the bulky tert-butyl-like structure would likely lead to a high activation barrier for a direct Sₙ2 attack due to steric hindrance. Computational modeling can precisely quantify this steric clash in the transition state geometry. Consequently, a stepwise Sₙ1-type mechanism, involving the formation of a carbocation intermediate, might be a more favorable pathway, and its energetic profile can be computationally explored.

The sulfonyl and bromine substituents exert significant and distinct influences on the reactivity of the molecule.

Electronic Effects: The electron-withdrawing nature of the methanesulfonyl group deactivates the adjacent carbon atom towards electrophilic attack but can stabilize a negative charge in its vicinity. In the context of a nucleophilic substitution, it would destabilize a carbocation intermediate in an Sₙ1 pathway, making such a mechanism less likely than for a simple alkyl bromide.

Steric Effects: The 2-methylpropane, or neopentyl-like, structure creates considerable steric bulk around the reactive C-Br bond. This sterically hindered environment is a major determinant of reactivity and selectivity, often precluding reaction pathways that require backside attack, such as the classic Sₙ2 mechanism. Computational models can quantify these steric effects through measurements of non-bonded interactions and steric repulsion energies in calculated transition states.

Theoretical Analysis of Intermolecular Interactions (e.g., Halogen Bonding in Related Systems)

A key feature of brominated compounds is their ability to participate in halogen bonding. nih.gov This is a noncovalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base. nih.gov Computational studies have been pivotal in understanding the nature of halogen bonding, identifying a region of positive electrostatic potential on the halogen atom along the axis of the C-Br bond, known as a σ-hole. acs.org

For this compound, the bromine atom is expected to possess a significant σ-hole, the magnitude of which would be influenced by the electron-withdrawing sulfonyl group. Theoretical analysis can quantify the electrostatic potential on the surface of the bromine atom and predict the strength and directionality of potential halogen bonds with various Lewis bases. acs.org These interactions are driven by a combination of electrostatics, charge transfer, and dispersion forces, all of which can be dissected and quantified using energy decomposition analysis methods. researchgate.net The high directionality of halogen bonds makes them a valuable tool in crystal engineering and supramolecular chemistry. acs.org

In Silico Design Principles for Novel Brominated Sulfone Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with tailored properties. By systematically modifying the structure of the parent molecule and computationally evaluating the effects of these changes, new derivatives with enhanced reactivity, selectivity, or intermolecular binding capabilities can be designed.

For example, modifying the substituents on the sulfonyl group could modulate its electron-withdrawing strength, thereby fine-tuning the reactivity of the C-Br bond. Similarly, altering the alkyl backbone could be used to control the steric environment around the reactive center. Computational screening of a virtual library of such derivatives can efficiently identify promising candidates for synthesis and experimental validation, accelerating the discovery of new functional molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iodine |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-bromo-2-methanesulfonyl-2-methylpropane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated sulfones like this compound can involve sequential bromination and sulfonation. A plausible route starts with 2-methylpropane derivatives:

Bromination : React 2-methylpropane with bromine or N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) to introduce the bromine atom .

Sulfonation : Treat the intermediate with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., pyridine) to install the methanesulfonyl group .

- Key Factors : Temperature control (<40°C) minimizes side reactions like elimination. Solvent polarity (e.g., dichloromethane) affects reaction kinetics. Yields typically range from 60–80% depending on stoichiometry and purification methods .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. The compound is incompatible with strong bases (e.g., NaOH) and oxidizing agents, which may trigger decomposition .

- Handling : Use anhydrous conditions and gloveboxes for moisture-sensitive reactions. Monitor for discoloration (yellowing indicates degradation) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate the product from polar byproducts using ethyl acetate and water (1:1 ratio) .

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). The compound’s Rf value is ~0.4 in 90:10 hexane/ethyl acetate .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) is effective .

Advanced Research Questions

Q. How does the electron-withdrawing methanesulfonyl group influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

- Methodological Answer :

- Mechanistic Insight : The sulfone group (-SO₂CH₃) strongly withdraws electrons via induction, polarizing the C-Br bond and accelerating SN2 reactions. Steric hindrance from the geminal methyl groups may favor SN1 pathways in polar protic solvents (e.g., ethanol) .

- Experimental Design : Compare reaction rates with nucleophiles (e.g., NaCN, KOH) in DMSO (SN2-favored) vs. ethanol (SN1-favored). Monitor kinetics via NMR or conductivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- Methodological Answer :

- ¹H NMR : δ 1.5 ppm (s, 6H, -C(CH₃)₂), δ 3.2 ppm (s, 3H, -SO₂CH₃) .

- ¹³C NMR : δ 25 ppm (C(CH₃)₂), δ 55 ppm (-SO₂CH₃), δ 65 ppm (C-Br) .

- IR : Strong S=O stretches at ~1150 cm⁻¹ and 1300 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 228 (C₅H₁₁BrO₂S⁺) with fragmentation at m/z 149 (loss of Br) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Root Cause Analysis : Discrepancies often arise from:

Impure Starting Materials : Use GC-MS to verify purity of precursors like 2-methylpropane .

Incomplete Sulfonation : Monitor reaction progress via TLC (silica, UV detection) .

- Optimization : Adjust stoichiometry (1.2 eq CH₃SO₂Cl) and reaction time (12–24 hrs) .

Q. What are the comparative reactivities of this compound and its structural analogs in cross-coupling reactions?

- Methodological Answer :

- Table: Reactivity Comparison

| Compound | Reactivity in Suzuki Coupling (Pd catalyst) | Byproduct Formation |

|---|---|---|

| This compound | High (electron-deficient C-Br) | Minimal (<5%) |

| 1-Bromo-2-methoxy-2-methylpropane | Moderate (EDG from -OCH₃) | Moderate (10–15%) |

| 2-Bromo-2-methylpropane | Low (steric hindrance) | High (>20%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.